1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives of 1,3-dimethyl-6,7-dihydroimidazo[2,1-f]purine-2,4-(1H,3H)-dione-7-carboxylic acid were synthesized and evaluated for their pharmacological properties. Preliminary studies indicated potential anxiolytic and antidepressant activities in animal models, suggesting that these compounds could serve as leads for developing new therapeutic agents in these domains (Zagórska et al., 2009).
Molecular Structure and Activity Relationships
Further investigations into the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed a spectrum of receptor activities, highlighting the significance of substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity. These studies provided insights into designing compounds with targeted receptor profiles, potentially useful for psychiatric and neurological therapeutic applications (Zagórska et al., 2015).
Antimicrobial and Antiviral Potential
Additionally, the synthesis and evaluation of mesoionic purinone analogs have contributed to the understanding of their properties, including hydrolytic reactions and potential for generating novel compounds with antimicrobial and antiviral activities. This area of research underscores the versatility of imidazo[2,1-f]purine derivatives in developing agents against a broad spectrum of pathogens (Coburn & Taylor, 1982).
Novel Syntheses and Biological Activities
Innovative synthetic approaches have led to the creation of xanthene and other derivatives, revealing a wide range of biological activities, including antiasthmatic properties. These studies highlight the potential of 1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives for various therapeutic applications beyond the central nervous system (Bhatia et al., 2016).
Mechanism of Action
Imidazoles
are a class of organic compounds that contain a five-membered heterocyclic ring structure. They are key components in a variety of functional molecules and are used in many applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Piperidines
are six-membered heterocyclic compounds that contain one nitrogen atom and five carbon atoms. They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Future Directions
Properties
IUPAC Name |
4,7-dimethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-11-10-22-12-13(19(2)16(24)18-14(12)23)17-15(22)21(11)9-8-20-6-4-3-5-7-20/h10H,3-9H2,1-2H3,(H,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJCQIZLWAHECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCCCC4)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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